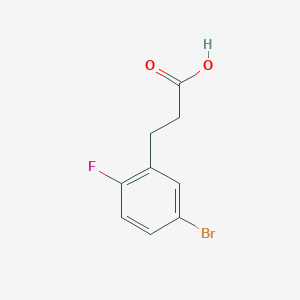

3-(5-Bromo-2-fluorophenyl)propanoic acid

Description

3-(5-Bromo-2-fluorophenyl)propanoic acid (CAS: 881189-58-8) is an aromatic carboxylic acid derivative with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . Its structure features a propanoic acid chain attached to a phenyl ring substituted with bromine at the 5-position and fluorine at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, where its halogenated aromatic core enables diverse reactivity, including Suzuki couplings and nucleophilic substitutions .

Properties

IUPAC Name |

3-(5-bromo-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZWWEAGJMHRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881189-58-8 | |

| Record name | 3-(5-bromo-2-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)propanoic acid finds applications in several scientific fields:

Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in biochemical studies to understand the effects of halogenated compounds on biological systems.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors, influencing biological processes.

Pathways Involved: The specific pathways depend on the biological context but can include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution

3-(4-Bromo-2-fluorophenyl)propanoic Acid (CAS: 134057-95-7)

- Structural Difference : Bromine is at the 4-position instead of the 5-position.

- Impact : Altered electronic distribution and steric effects may influence binding affinity in biological targets or reactivity in cross-coupling reactions. Molecular weight remains identical (247.06 g/mol ) .

3-(3-Bromo-2-fluorophenyl)propanoic Acid (CAS: 1261814-91-8)

- Structural Difference : Bromine is at the 3-position.

Chain Length and Functional Group Modifications

2-(4-Bromo-2-fluorophenyl)acetic Acid (CAS: 114897-92-6)

- Structural Difference : Shorter acetic acid chain (C2 instead of C3).

- Impact : Higher solubility in aqueous media due to reduced hydrophobicity. Molecular weight (233.04 g/mol ) is lower, which may enhance bioavailability .

3-[(5-Bromo-2-fluorophenyl)amino]propanoic Acid (CAS: 263896-26-0)

- Structural Difference: Amino group (-NH-) links the phenyl ring to the propanoic acid.

- This modification is critical in drug design for improving selectivity .

Substituent Type and Electronic Effects

3-(5-Bromo-2-methoxyphenyl)propanoic Acid (CAS: 82547-30-6)

- Structural Difference : Methoxy (-OCH₃) replaces fluorine at the 2-position.

- Impact : The electron-donating methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions. Molecular weight increases to 259.10 g/mol due to the larger substituent .

3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic Acid (CAS: 175135-12-3)

- Structural Difference: Ethoxy (-OCH₂CH₃) group and unsaturated (propenoic) chain.

- Ethoxy’s bulkiness may reduce metabolic stability compared to fluorine .

Heterocyclic and Complex Derivatives

P3 Inhibitor (3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid)

- Structural Difference : Incorporates thiophene and thiazolone rings.

- Impact : Demonstrates potent enzyme inhibition (IC₅₀ = 35 µM against Furin), highlighting how heterocyclic extensions can enhance biological activity. The target compound’s simpler structure may lack this specificity but offers synthetic versatility .

Table 1: Key Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Notable Properties/Applications |

|---|---|---|---|---|---|

| 3-(5-Bromo-2-fluorophenyl)propanoic acid | 881189-58-8 | C₉H₈BrFO₂ | Br (5), F (2) | 247.06 | Intermediate, potential enzyme inhibitor |

| 3-(4-Bromo-2-fluorophenyl)propanoic acid | 134057-95-7 | C₉H₈BrFO₂ | Br (4), F (2) | 247.06 | Isomer with distinct electronic profile |

| 2-(4-Bromo-2-fluorophenyl)acetic acid | 114897-92-6 | C₈H₆BrFO₂ | Br (4), F (2) | 233.04 | Higher aqueous solubility |

| 3-(5-Bromo-2-methoxyphenyl)propanoic acid | 82547-30-6 | C₁₀H₁₁BrO₃ | Br (5), OCH₃ (2) | 259.10 | Enhanced electron density for catalysis |

| P3 Inhibitor | N/A | C₁₈H₁₃BrClN₂O₃S | Thiophene, thiazolone | 476.73 | Furin inhibition (IC₅₀ = 35 µM) |

Biological Activity

3-(5-Bromo-2-fluorophenyl)propanoic acid is a halogenated phenylpropanoic acid that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a phenyl ring substituted by bromine and fluorine atoms. The molecular formula is , and its unique structure significantly influences its reactivity and biological interactions. The presence of halogens enhances binding affinity to various biological targets, making it a candidate for drug development.

The biological activity of 3-(5-bromo-2-fluorophenyl)propanoic acid primarily involves its interaction with specific enzymes and receptors. The halogen substituents can enhance the compound's ability to modulate biological pathways by either inhibiting or activating enzyme activity. This modulation can lead to various therapeutic effects, particularly in neurological disorders and antimicrobial applications.

Antimicrobial Properties

Research indicates that 3-(5-bromo-2-fluorophenyl)propanoic acid exhibits significant antimicrobial activity. Various studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacterial strains, as well as fungi. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against several bacterial strains, including Bacillus subtilis and Escherichia coli .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. It is believed that the incorporation of bromine and fluorine into amino acids can influence protein structure and function, potentially leading to neuroprotective effects in models of neurodegenerative diseases .

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial properties of various halogenated phenylpropanoic acids, including 3-(5-bromo-2-fluorophenyl)propanoic acid. The results indicated strong inhibition against Staphylococcus aureus and Candida albicans, suggesting that the halogen substituents play a crucial role in enhancing bioactivity .

- Neuroprotective Research : Another investigation focused on the neuroprotective effects of halogenated amino acids, where 3-(5-bromo-2-fluorophenyl)propanoic acid was incorporated into peptides. The study found that this compound could stabilize protein structures in the presence of neurotoxic agents, demonstrating its potential in treating neurodegenerative conditions .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.